Urease-IN-13

Urease Inhibition Helicobacter pylori Enzyme Kinetics

Acquire Urease-IN-13 for robust H. pylori pathogenesis research. This dithiobisacetamide (compound d8) uniquely combines a reversible, mixed-type inhibition mechanism with a potent 0.81 µM IC50 and low mammalian cytotoxicity up to 250 µM. It offers a 32-fold potency advantage over traditional controls like acetohydroxamic acid, ensuring a superior assay window and direct antibacterial activity comparable to amoxicillin. A clearly differentiated tool compound for enzymatic blockade studies.

Molecular Formula C19H17N3O5
Molecular Weight 367.4 g/mol
Cat. No. B12376548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-13
Molecular FormulaC19H17N3O5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=CC=C2OCC3=CC=CC=C3)CC4=NNC(=O)O4
InChIInChI=1S/C19H17N3O5/c23-18-21-20-17(27-18)10-14-11-22(19(24)26-14)15-8-4-5-9-16(15)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,23)
InChIKeyQYXFXBJDKIRDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-13 (Compound d8) for Infectious Gastritis and Ulcer Research: Potency and Selectivity Profile


Urease-IN-13, chemically designated as 2,2'-dithiobis(N-(3-fluorophenyl)acetamide) and also known as compound d8, is a synthetic small-molecule inhibitor of the nickel-dependent enzyme urease [1]. It belongs to the dithiobisacetamide class of compounds. Its primary reported application is in research models of infectious gastritis and gastric ulcers, specifically those related to Helicobacter pylori pathogenesis [1][2]. This compound is characterized by its reversible, mixed-type mechanism of urease inhibition and has demonstrated a favorable in vitro profile combining potent enzymatic blockade with low mammalian cytotoxicity [1].

Why Urease-IN-13 Cannot Be Substituted by Other Urease Inhibitors Without Validation


Urease inhibitors represent a chemically diverse group with wide-ranging potencies, mechanisms, and cytotoxicity profiles, making direct substitution highly problematic. The primary study on Urease-IN-13 reveals a specific combination of attributes—a mixed inhibition mechanism (Ki values unreported), high potency against H. pylori urease, low mammalian cell toxicity up to 250 µM, and direct antibacterial activity comparable to amoxicillin—that are not universally shared by other in-class inhibitors [1]. For example, while standard controls like acetohydroxamic acid (AHA) and thiourea are common in this field, their IC50 values and mechanisms can differ significantly, often requiring higher concentrations or exhibiting different toxicity profiles. Therefore, assuming functional equivalence between Urease-IN-13 and another urease inhibitor based solely on IC50 would be scientifically unsound and could confound experimental results.

Quantitative Differentiation of Urease-IN-13: Potency, Cytotoxicity, and Anti-Bacterial Action


Superior Urease Inhibition Potency of Urease-IN-13 (d8) Over Clinical Standard AHA

In a direct head-to-head comparison from a single study, Urease-IN-13 (compound d8) exhibits a substantially lower IC50 value against cell-free urease than the positive control, acetohydroxamic acid (AHA) [1]. While AHA had an IC50 of 26.2 μM, Urease-IN-13 demonstrated an IC50 of 0.81 μM, representing a 32-fold increase in potency under the same assay conditions [1].

Urease Inhibition Helicobacter pylori Enzyme Kinetics Drug Discovery

Favorable Therapeutic Window Indicated by Low Mammalian Cytotoxicity of Urease-IN-13

The primary research study assessed the cytotoxicity of Urease-IN-13 (compound d8) against mammalian HepG2 cells. The compound exhibited low cytotoxicity, maintaining high cell viability even at concentrations up to 250 μM [1]. This is a particularly meaningful context when compared to its potent urease IC50 of 0.81 μM in the same study, indicating a wide window between its therapeutic effect and potential cellular toxicity [1].

Cytotoxicity Safety Profile HepG2 Cells Therapeutic Index

Direct Anti-H. pylori Activity of Urease-IN-13 Comparable to Clinical Antibiotic Amoxicillin

Beyond its enzymatic inhibition, Urease-IN-13 (d8) demonstrates direct antibacterial activity against live H. pylori cultures. The study reports its minimum inhibitory concentration (MIC) as being comparable to that of amoxicillin, a first-line clinical antibiotic for H. pylori eradication [1]. This dual-action profile (urease inhibition and bacterial growth suppression) is not a universal feature of all urease inhibitors and represents a significant differentiation point.

Anti-bacterial Activity Helicobacter pylori Minimum Inhibitory Concentration Infectious Disease

Recommended Research Applications for Urease-IN-13 Based on Validated Evidence


Investigating H. pylori Pathogenesis and Virulence in In Vitro Models

Urease-IN-13 is optimally suited as a tool compound in cell-based or biochemical assays designed to dissect the role of urease activity in Helicobacter pylori pathogenesis. Its potent IC50 (0.81 µM) and direct anti-bacterial activity comparable to amoxicillin [1] make it a robust probe for studying urease-dependent acid resistance mechanisms and bacterial survival.

Structure-Activity Relationship (SAR) Studies for Next-Generation Urease Inhibitors

The dithiobisacetamide scaffold, represented by Urease-IN-13 (d8), provides a validated chemical starting point for medicinal chemistry optimization. Its defined mixed-type inhibition mechanism, low cytotoxicity profile up to 250 µM, and 32-fold potency advantage over AHA [1] offer clear, quantifiable benchmarks for designing and evaluating new analogs with potentially improved potency or pharmacokinetic properties.

Use as a Positive Control in High-Throughput Urease Inhibition Assays

Given its well-characterized potency (IC50 = 0.81 µM) and reversible inhibition mechanism [1], Urease-IN-13 can serve as a reliable and potent positive control for screening campaigns aimed at identifying novel urease inhibitors. Its superior potency over traditional controls like AHA (IC50 = 26.2 µM) [1] ensures a robust and sensitive assay window.

Quote Request

Request a Quote for Urease-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.